Pharmacodynamics and Mechanistic Profiling of Methyl 4-phenylpiperidine-4-carboxylate Hydrochloride
Pharmacodynamics and Mechanistic Profiling of Methyl 4-phenylpiperidine-4-carboxylate Hydrochloride
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Methyl 4-phenylpiperidine-4-carboxylate hydrochloride is a critical synthetic intermediate and pharmacologically active scaffold within the phenylpiperidine class of compounds. As the methyl ester analog of normeperidine (N-desmethyl meperidine), it represents a fascinating case study in Structure-Activity Relationship (SAR) dynamics. This whitepaper deconstructs the compound's dual mechanism of action: its residual modulation of the μ -opioid receptor (MOR) and its pronounced off-target inhibition of monoamine transporters (DAT/NET). Understanding this mechanistic pivot is essential for drug developers engineering novel analgesics or investigating the neurotoxicity of opioid metabolites.
Structural Pharmacology & Chemical Identity
Chemical Name: Methyl 4-phenylpiperidine-4-carboxylate hydrochloride[1] CAS Number: 83898-15-1[1] Molecular Weight: 255.74 g/mol [1]
The pharmacological identity of this compound is defined by two structural deviations from its parent analgesic, meperidine:
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Secondary Amine Core: The removal of the N-methyl group (N-demethylation) reduces the steric bulk at the piperidine nitrogen. While a tertiary amine is highly optimal for anchoring to the conserved Asp147 residue in the binding pocket of the μ -opioid receptor[2], the secondary amine shifts the molecule's affinity profile. It weakens MOR binding but perfectly aligns with the pharmacophore requirements for monoamine transporters[3].
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Methyl Ester Substitution: The truncation of the ethyl ester to a methyl ester subtly alters the lipophilicity (LogP) and spatial orientation of the molecule, influencing its residence time at transmembrane receptor sites.
Primary Mechanism: Mu-Opioid Receptor (MOR) Modulation
Despite the structural shift, methyl 4-phenylpiperidine-4-carboxylate retains partial agonist activity at the μ -opioid receptor (MOR)[4][5]. The MOR is a G-protein-coupled receptor (GPCR) that primarily associates with the inhibitory Gi/o protein complex.
Upon ligand binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαi/o subunit[4]. This triggers a bifurcated intracellular signaling cascade:
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Enzymatic Inhibition: The active Gαi subunit directly inhibits adenylate cyclase (AC), leading to a rapid reduction in intracellular cyclic AMP (cAMP) levels[4].
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Ion Channel Modulation: The liberated Gβγ dimer interacts with membrane ion channels. It closes voltage-gated N-type Ca2+ channels (suppressing the release of excitatory neurotransmitters like glutamate and Substance P) and opens G-protein-coupled inwardly rectifying K+ (GIRK) channels. The resulting potassium efflux hyperpolarizes the neuron, dampening overall excitability[4].
Fig 1: Gi/o-coupled MOR signaling pathway induced by phenylpiperidine binding.
Secondary Mechanism: Monoamine Transporter Inhibition
The defining toxicological and mechanistic hallmark of N-demethylated phenylpiperidines is their potent off-target inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[2][6].
Because the secondary amine structure closely mimics the spatial geometry of known monoamine reuptake inhibitors (such as the tropane ring in cocaine), the compound acts as a competitive antagonist at the substrate translocation pore of DAT and NET[2]. By blocking these transporters, the compound halts the presynaptic reuptake of dopamine and norepinephrine. The resulting accumulation of synaptic catecholamines leads to severe central nervous system overstimulation. Clinically, this is recognized as the "normeperidine effect," characterized by tremors, myoclonus, and convulsive seizures, which strictly precludes the use of such secondary amines for therapeutic analgesia[6].
Fig 2: Mechanism of synaptic catecholamine accumulation via DAT/NET blockade.
Experimental Methodologies: Validating the Dual Mechanism
To empirically validate the dual-action profile of this compound, researchers must employ orthogonal in vitro assays. The following protocols are designed as self-validating systems to ensure high-fidelity data.
Protocol 1: In Vitro Radioligand Binding Assay for MOR Affinity
Objective: Determine the binding affinity ( Ki ) of the compound at the μ -opioid receptor.
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Tissue Preparation: Homogenize rat whole-brain tissue (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
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Causality: Tris-HCl strictly maintains physiological pH and ionic strength, preventing the denaturation of the GPCR's native 3D conformation.
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Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in fresh buffer to isolate the membrane-bound receptors.
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Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] DAMGO (a highly selective MOR radioligand) and varying concentrations of the test compound ( 10−10 to 10−4 M) for 60 minutes at 25°C.
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Self-Validation: Run a parallel control tube containing 10 µM Naloxone to define and subtract non-specific binding (NSB).
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Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).
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Causality: Highly lipophilic phenylpiperidines naturally adhere to glass. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing false-positive non-specific binding.
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Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and measure retained radioactivity.
Protocol 2: [3H] Dopamine Uptake Inhibition Assay
Objective: Measure the functional blockade of DAT-mediated dopamine reuptake.
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Synaptosome Preparation: Homogenize striatal tissue in ice-cold 0.32 M sucrose.
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Causality: Sucrose provides a strictly isotonic environment, preventing the osmotic lysis of the delicate synaptosomes (isolated presynaptic nerve terminals) required for functional uptake.
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Centrifugation: Perform a low-speed spin (1,000 x g) to remove nuclear debris, followed by a high-speed spin (10,000 x g) to pellet the functional synaptosomes.
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Uptake Reaction: Suspend synaptosomes in oxygenated Krebs-Ringer buffer. Add the test compound and pre-incubate for 10 minutes at 37°C. Add 20 nM [3H] Dopamine and incubate for exactly 5 minutes.
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Self-Validation: Utilize 10 µM Mazindol (a potent, established DAT inhibitor) in a parallel control well to establish the baseline of non-specific diffusion.
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Termination & Analysis: Stop the reaction with ice-cold buffer, filter rapidly, and count retained intracellular radioactivity to calculate the IC50 .
Quantitative Pharmacodynamic Profile
The structural shift from a tertiary to a secondary amine fundamentally inverts the compound's primary pharmacological utility from an analgesic to a reuptake inhibitor. The table below summarizes the comparative binding profile dynamics within the phenylpiperidine class.
| Compound | Structural Feature | MOR Affinity ( Ki , nM) | DAT Affinity ( Ki , nM) | Primary Pharmacological Profile |
| Meperidine | Tertiary Amine, Ethyl Ester | ~200 | >5000 | Potent μ -Opioid Agonist (Analgesia) |
| Normeperidine | Secondary Amine, Ethyl Ester | ~800 | ~1500 | Mixed Agonist / Reuptake Inhibitor |
| Methyl 4-phenylpiperidine-4-carboxylate | Secondary Amine, Methyl Ester | ~1100 | ~1200 | Pronounced Transporter Blockade |
(Note: Values are representative extrapolations based on established phenylpiperidine SAR trends to illustrate the mechanistic shift[2][3].)
References
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PubChem - NIH. "Methyl 4-phenylpiperidine-4-carboxylate hydrochloride | C13H18ClNO2 | CID 3019446". URL:[Link]
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GPAT India. "MEPERIDINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses". URL:[Link]
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Duke University. "Meperidine - Scholars@Duke publication". URL:[Link]
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Wikipedia. "Pethidine". URL: [Link]
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PMC - NIH. "Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands". URL:[Link]
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ACS Publications. "Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters". Journal of Medicinal Chemistry. URL:[Link]
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